molecular formula C17H19N5S2 B11080218 3H-Thiazolo[4,5-d]pyrimidine-2-thione, 5-methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-

3H-Thiazolo[4,5-d]pyrimidine-2-thione, 5-methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-

Cat. No.: B11080218
M. Wt: 357.5 g/mol
InChI Key: ODLZWSSKUKNIMI-UHFFFAOYSA-N
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Description

3H-Thiazolo[4,5-d]pyrimidine-2-thione, 5-methyl-7-(4-methylpiperazin-1-yl)-3-phenyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the thiazolopyrimidine family, known for its diverse pharmacological activities, including antimicrobial, antiviral, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Thiazolo[4,5-d]pyrimidine-2-thione, 5-methyl-7-(4-methylpiperazin-1-yl)-3-phenyl- typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide (KOH) in dimethylformamide (DMF). This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3H-Thiazolo[4,5-d]pyrimidine-2-thione, 5-methyl-7-(4-methylpiperazin-1-yl)-3-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various alkylthio derivatives and substituted thiazolopyrimidines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-Thiazolo[4,5-d]pyrimidine-2-thione, 5-methyl-7-(4-methylpiperazin-1-yl)-3-phenyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .

Properties

Molecular Formula

C17H19N5S2

Molecular Weight

357.5 g/mol

IUPAC Name

5-methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C17H19N5S2/c1-12-18-15(21-10-8-20(2)9-11-21)14-16(19-12)22(17(23)24-14)13-6-4-3-5-7-13/h3-7H,8-11H2,1-2H3

InChI Key

ODLZWSSKUKNIMI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)N3CCN(CC3)C)SC(=S)N2C4=CC=CC=C4

Origin of Product

United States

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